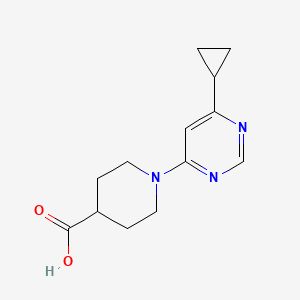

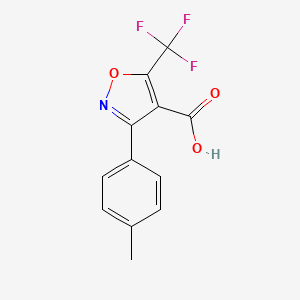

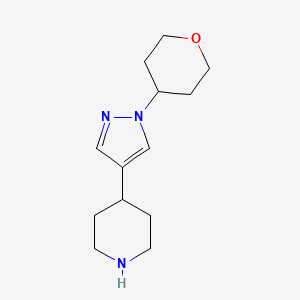

![molecular formula C18H10S2 B1434743 Phenanthro[1,2-b:8,7-b']dithiophene CAS No. 1491133-64-2](/img/structure/B1434743.png)

Phenanthro[1,2-b:8,7-b']dithiophene

Descripción general

Descripción

Phenanthro[1,2-b:8,7-b’]dithiophene is a new picene-type molecule that has been synthesized for use in organic field-effect transistors (OFETs) . The molecule consists of a phenanthrene core with two thiophene rings fused on the ends . This molecule can be recognized as a picene analogue .

Synthesis Analysis

The molecule was synthesized for use in organic field-effect transistors (OFETs) . An array of phenanthro[2,1-b:7,8-b’]dithiophene (PDT-2) derivatives was designed by introducing five types of alkyl (CnH2n+1; n = 8, 10, 12, 13, and 14) or two types of decylthienyl groups at 2,7-positions of the PDT-2 core .Molecular Structure Analysis

The electronic structure of the molecule was determined by its optical absorption spectrum together with a theoretical calculation based on density functional theory (DFT) . The topological and electronic structures of thin films produced by direct thermal evaporation of the compounds and by deposition from a solution were characterized by optical imaging, X-ray diffraction, and atomic force microscopy .Chemical Reactions Analysis

Field-effect transistors (FETs) have been fabricated with thin films of a series of 2,9-dialkylated phenanthro[1,2-b:8,7-b’]dithiophene derivatives . The FET characteristics of these thin-film FETs with an SiO2 gate dielectric as well as high-k gate dielectrics were recorded .Physical And Chemical Properties Analysis

The physicochemical properties of an array of phenanthro[2,1-b:7,8-b’]dithiophene (PDT-2) derivatives were reported . The solubility was gradually decreased as the chain length was increased . For instance, C8-PDT-2 exhibited the highest solubility (5.0 g/L) in chloroform .Aplicaciones Científicas De Investigación

Phenanthro[1,2-b:8,7-b’]dithiophene (PDT) is a picene-type molecule that has garnered interest in scientific research due to its unique structure and properties. Here’s a comprehensive analysis focusing on six unique applications:

Organic Field-Effect Transistors (OFETs)

PDT has been synthesized for use in OFETs due to its phenanthrene core with two thiophene rings fused on the ends. This structure is beneficial for OFET applications because it can potentially offer high performance due to its semiconducting properties .

High-Performance Transistors

The molecule’s derivatives, specifically 2,9-dialkylated PDT derivatives, have shown potential in high-performance transistor applications. Thin films of these derivatives have been fabricated and tested for their effectiveness in field-effect transistors (FETs) .

Physicochemical Property Enhancement

An array of PDT derivatives has been designed and synthesized to explore their physicochemical properties. By introducing various alkyl or decylthienyl groups at strategic positions of the PDT core, researchers aim to enhance these properties for better performance in their applications .

Semiconducting Layer Development

Due to its promising semiconducting properties, PDT is being explored as a material for developing semiconducting layers in various electronic devices. Its molecular structure could lead to improved charge transport and stability .

Optoelectronic Devices

The unique electronic structure of PDT makes it a candidate for use in optoelectronic devices. Research is ongoing to determine how PDT can be utilized to improve the efficiency and durability of these devices .

Molecular Electronics

PDT’s molecular design is also being investigated for potential applications in molecular electronics. Its ability to conduct electricity at a molecular level could pave the way for miniaturized electronic components .

Phenanthro [1,2-b : 8,7-b’]dithiophene: a new picene-type molecule… Transistor application of new picene-type molecules… Synthesis and Physicochemical Properties of 2,7-Disubstituted… Phenanthro[1,2-b : 8,7-b’]dithiophene: a new picene-type molecule for… Synthesis and Physicochemical Properties of 2,7-Disubstituted…

Mecanismo De Acción

Target of Action

Phenanthro[1,2-b:8,7-b’]dithiophene is primarily targeted for use in organic field-effect transistors (OFETs) . The molecule consists of a phenanthrene core with two thiophene rings fused on the ends .

Mode of Action

The electronic structure of Phenanthro[1,2-b:8,7-b’]dithiophene was determined by its optical absorption spectrum together with a theoretical calculation based on density functional theory (DFT) . The topological and electronic structures of thin films produced by direct thermal evaporation of the compounds and by deposition from a solution were characterized by optical imaging, X-ray diffraction, and atomic force microscopy .

Biochemical Pathways

It is known that the molecule’s electronic structure and topological properties play a crucial role in its function in ofets .

Pharmacokinetics

The field-effect mobility of the molecule, which can be considered analogous to bioavailability in pharmacokinetics, was found to be as high as 10 −1 cm 2 V −1 s −1 .

Result of Action

The result of Phenanthro[1,2-b:8,7-b’]dithiophene’s action is the creation of high-performance transistors. FET devices fabricated with thin films of Phenanthro[1,2-b:8,7-b’]dithiophene showed field-effect mobility as high as 10 −1 cm 2 V −1 s −1 .

Action Environment

The performance of Phenanthro[1,2-b:8,7-b’]dithiophene in OFETs can be influenced by environmental factors such as the type of gate dielectric used. For instance, the field-effect mobility was found to be higher when a HfO 2 gate dielectric was used compared to an SiO 2 gate dielectric .

Direcciones Futuras

Propiedades

IUPAC Name |

8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10S2/c1-3-13-14-4-2-12-8-10-20-18(12)16(14)6-5-15(13)17-11(1)7-9-19-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRRRFIZJNHSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC4=C3SC=C4)C5=C1C=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthro[1,2-b:8,7-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

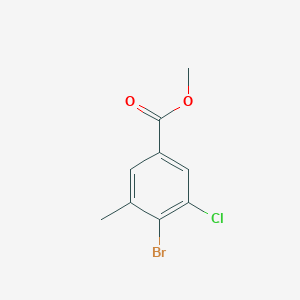

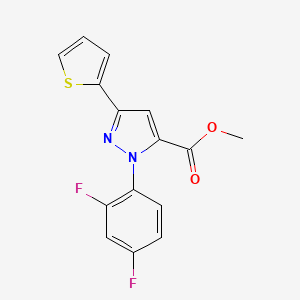

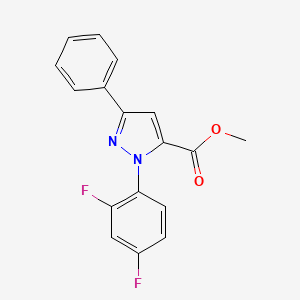

![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)

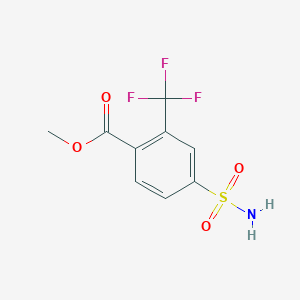

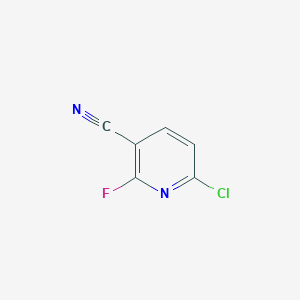

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

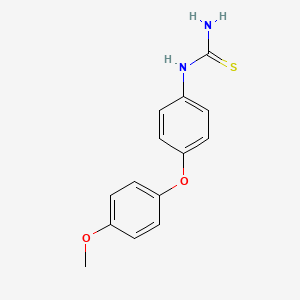

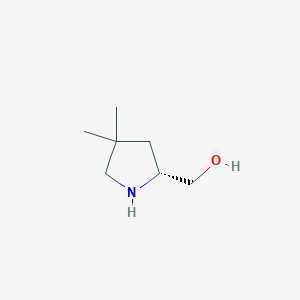

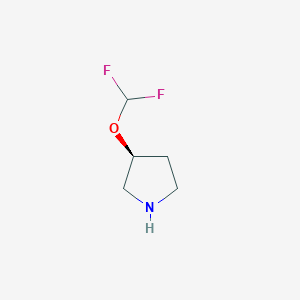

![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)